molecular formula C8H9NO2 B6233522 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one CAS No. 1256790-03-0

1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one

Cat. No.: B6233522
CAS No.: 1256790-03-0
M. Wt: 151.16 g/mol
InChI Key: PKFWOLKLFSIVNX-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is a chemical compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with a hydroxy group at the 4-position and a methyl group at the 6-position, along with an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one typically involves the conversion of commercial dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one. This intermediate is then condensed with aliphatic aldehydes to produce the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-oxo-6-methylpyridin-3-yl)ethan-1-one.

    Reduction: Formation of 1-(4-hydroxy-6-methylpyridin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1256790-03-0

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-acetyl-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-9-5)6(2)10/h3-4H,1-2H3,(H,9,11)

InChI Key

PKFWOLKLFSIVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)C

Purity

95

Origin of Product

United States

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